

# ATTO 565 Dye: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

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## Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3] It is widely recognized for its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for a broad range of applications in life sciences and drug development.[1][4][5][6] This technical guide provides an in-depth overview of the core features and benefits of ATTO 565, detailed experimental protocols, and its application in advanced fluorescence imaging.

## Core Features and Photophysical Properties

ATTO 565 is characterized by its intense brightness and high sensitivity, which stem from its excellent photophysical parameters.[1][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[2][7] A key feature of ATTO dyes, including ATTO 565, is their rigid molecular structure, which prevents the formation of isomers and ensures consistent optical properties that are largely independent of solvent and temperature.[8]

## Quantitative Data Summary

The key photophysical and physicochemical properties of ATTO 565 are summarized in the tables below for easy reference and comparison.

Table 1: Spectral and Photophysical Properties of ATTO 565

Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	564 nm	<a href="#">[4]</a> <a href="#">[9]</a>
Maximum Emission Wavelength ( $\lambda_{em}$ )	590 nm	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Fluorescence Quantum Yield ( $\Phi$ )	90%	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Fluorescence Lifetime ( $\tau$ )	4.0 ns	<a href="#">[4]</a> <a href="#">[9]</a>

Table 2: Physicochemical Properties of ATTO 565 NHS Ester

Property	Description	Reference(s)
Solubility	Soluble in DMF and DMSO; low water solubility.	<a href="#">[6]</a> <a href="#">[9]</a>
Reactivity	The NHS ester form reacts with primary and secondary amines at pH 8.0-9.0.	<a href="#">[9]</a> <a href="#">[10]</a>
Storage	Store at -20°C, protected from light and moisture.	<a href="#">[9]</a>

## Key Benefits for Research Applications

The superior characteristics of ATTO 565 offer significant advantages for various research applications:

- **High Brightness and Sensitivity:** A high molar extinction coefficient and an exceptional quantum yield of 90% result in intensely bright fluorescent conjugates, enabling the detection of low-abundance targets.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Excellent Photostability:** ATTO 565 exhibits high thermal and photostability, which is crucial for long-term imaging experiments and quantitative analysis by minimizing photobleaching.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Versatile Labeling:** Available with a variety of reactive groups, such as NHS ester for labeling amines and maleimide for thiols, ATTO 565 can be used to label a wide range of biomolecules including proteins and nucleic acids.[\[6\]](#)[\[7\]](#)
- **Broad Applicability:** It is highly suitable for advanced microscopy techniques such as stimulated emission depletion (STED) microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Detailed methodologies for common applications of ATTO 565 are provided below. Note that optimal conditions may vary depending on the specific biomolecule.

### Protein Labeling with ATTO 565 NHS Ester

This protocol describes a general procedure for labeling proteins with primary amines (e.g., lysine residues) using ATTO 565 NHS ester.

Materials:

- Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)
- Bicarbonate buffer (1 M, pH 8.3)
- ATTO 565 NHS ester
- Anhydrous DMF or DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

**Procedure:**

- **Protein Preparation:** Dissolve the protein in a suitable buffer like PBS.<sup>[7]</sup> If the buffer contains amines (e.g., Tris), the protein must be dialyzed against PBS.<sup>[7]</sup> Adjust the pH of the protein solution to 8.0-9.0 by adding bicarbonate buffer.<sup>[4]</sup><sup>[7]</sup>
- **Dye Preparation:** Immediately before use, prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO (e.g., 2 mg/mL).<sup>[7]</sup>
- **Labeling Reaction:** Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.<sup>[4]</sup>
- **Incubation:** Incubate the reaction for 1 hour at room temperature, protected from light.<sup>[4]</sup>
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.<sup>[4]</sup><sup>[7]</sup> The first colored fraction to elute is the ATTO 565-protein conjugate.<sup>[7]</sup><sup>[11]</sup>
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).<sup>[4]</sup>

## Oligonucleotide Labeling with ATTO 565 NHS Ester

This protocol outlines the labeling of amino-modified oligonucleotides.

**Materials:**

- Amino-modified oligonucleotide (0.1 mM in carbonate buffer)
- Carbonate buffer (0.2 M, pH 8.0-9.0)
- ATTO 565 NHS ester
- Anhydrous DMF
- Gel filtration or reversed-phase HPLC for purification

**Procedure:**

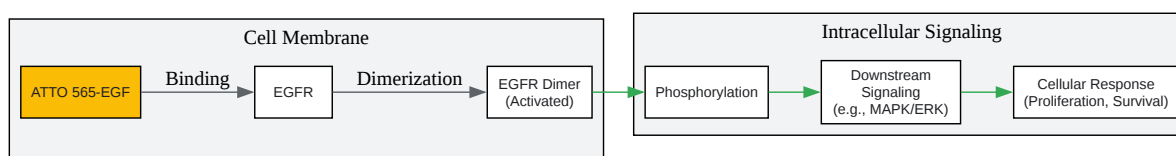
- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8.0-9.0).<sup>[7]</sup>
- Dye Preparation: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.<sup>[7]</sup>
- Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.<sup>[7]</sup>
- Incubation: Incubate the mixture for 2 hours at room temperature with shaking, protected from light.<sup>[7]</sup>
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.<sup>[7]</sup>

## Applications in Signaling Pathway Analysis

ATTO 565 is a powerful tool for visualizing and quantifying molecular interactions in complex biological processes.

### EGFR Signaling Pathway

ATTO 565 NHS ester can be used to label Epidermal Growth Factor (EGF) to study the EGFR signaling pathway. By tracking the fluorescently labeled EGF, researchers can visualize receptor binding, internalization, and downstream signaling events in live cells.<sup>[4]</sup>

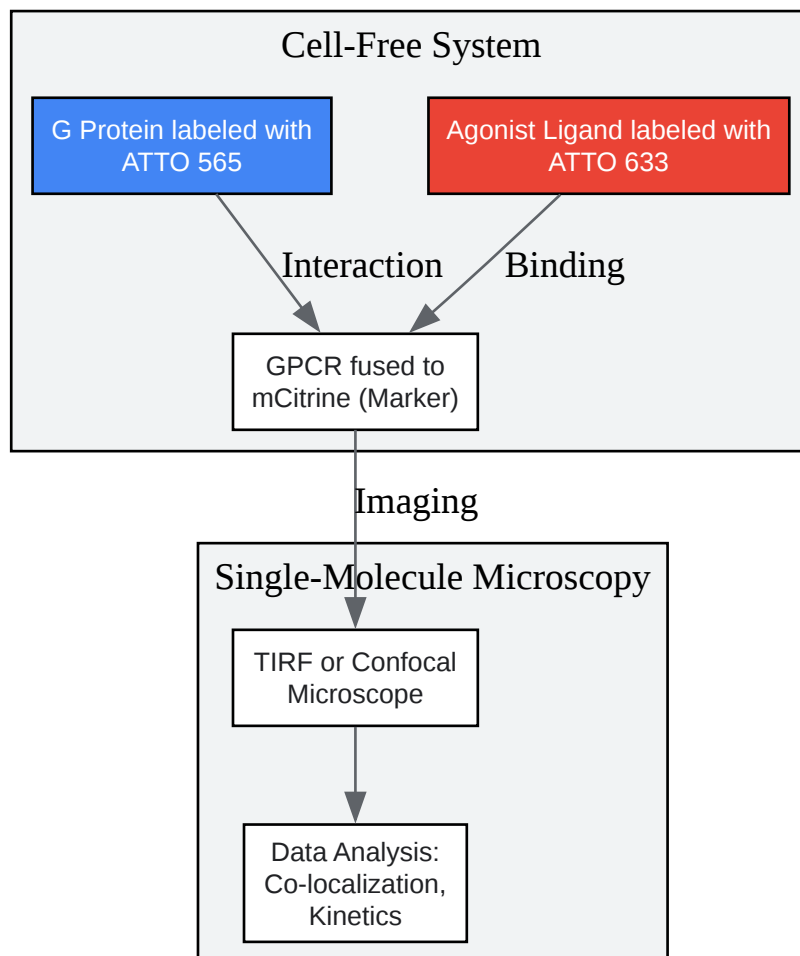


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Caption: Workflow of EGFR signaling initiated by ATTO 565-labeled EGF.

## GPCR-G Protein Interaction

ATTO 565 can be used to study the interaction between G-protein coupled receptors (GPCRs) and their associated G proteins.[9] By labeling the G protein with ATTO 565 and the GPCR or its ligand with a different fluorophore, single-molecule microscopy can be used to observe their dynamic interactions upon agonist stimulation.[9][12]



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Caption: Experimental workflow for studying GPCR-G protein interactions.

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